molecular formula C21H21NO4S B2927345 (E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 887347-32-2

(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2927345
CAS No.: 887347-32-2
M. Wt: 383.46
InChI Key: GKXQRXBPPRZLQE-MDZDMXLPSA-N
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Description

(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of chromenyl and thiophene moieties

Properties

IUPAC Name

ethyl 2-[[(E)-3-(2H-chromen-3-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-4-25-21(24)19-13(2)14(3)27-20(19)22-18(23)10-9-15-11-16-7-5-6-8-17(16)26-12-15/h5-11H,4,12H2,1-3H3,(H,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXQRXBPPRZLQE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenyl and thiophene intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

    (E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate: shares structural similarities with other chromenyl and thiophene derivatives.

    Chromen-3-yl derivatives: Known for their bioactivity and use in medicinal chemistry.

    Thiophene derivatives: Widely used in materials science for their electronic properties.

Uniqueness

What sets this compound apart is its unique combination of chromenyl and thiophene moieties, which may confer distinct chemical and biological properties. This dual functionality can be leveraged to develop novel compounds with enhanced activity or specificity .

Biological Activity

(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chromene moiety, an acrylamide group, and a thiophene ring. The chemical formula is C18H20N2O3SC_{18}H_{20}N_2O_3S, indicating the presence of nitrogen, oxygen, and sulfur atoms which may contribute to its biological activities.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action:

  • Antioxidant Activity : The presence of the chromene structure is associated with antioxidant properties, which can help in neutralizing free radicals in biological systems.
  • Anticancer Properties : Studies have suggested that acrylamide derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including caspase activation and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : Thiophene derivatives have been noted for their anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines.

Biological Activity Data

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AnticancerInhibition of tumor growth in vitro
Anti-inflammatoryReduced levels of TNF-α and IL-6

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours. The mechanism was linked to apoptosis induction as evidenced by increased caspase-3 activity.
  • Anti-inflammatory Research : In a model of induced inflammation in mice, administration of the compound resulted in a significant decrease in paw edema compared to control groups. Histological examination revealed reduced infiltration of inflammatory cells.

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